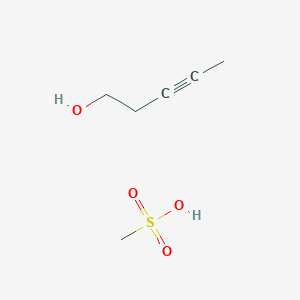

Methanesulfonic acid;pent-3-yn-1-ol

Description

Properties

CAS No. |

106060-18-8 |

|---|---|

Molecular Formula |

C6H12O4S |

Molecular Weight |

180.22 g/mol |

IUPAC Name |

methanesulfonic acid;pent-3-yn-1-ol |

InChI |

InChI=1S/C5H8O.CH4O3S/c1-2-3-4-5-6;1-5(2,3)4/h6H,4-5H2,1H3;1H3,(H,2,3,4) |

InChI Key |

WFUMTOCTKYHZED-UHFFFAOYSA-N |

Canonical SMILES |

CC#CCCO.CS(=O)(=O)O |

Origin of Product |

United States |

Synthetic Methodologies Involving Pent 3 Yn 1 Ol

Derivatization Strategies for Pent-3-yn-1-ol

The strategic manipulation of the functional groups in pent-3-yn-1-ol opens avenues for the synthesis of diverse and complex molecules. Chemists can selectively target either the hydroxyl or the alkyne group, or both, to achieve desired structural modifications.

Functional Group Interconversions of the Hydroxyl Moiety

The hydroxyl group of pent-3-yn-1-ol is a prime site for functional group interconversions, enabling its transformation into esters, ethers, and carbonyl derivatives. solubilityofthings.com

Esterification of pent-3-yn-1-ol can be achieved through reaction with carboxylic acids or their derivatives. For instance, the reaction of pent-3-yn-1-ol with ethanoic acid in the presence of an acid catalyst yields pent-3-yn-1-yl ethanoate and water. brainly.comyoutube.com However, studies on lipase-catalyzed esterification have shown that the yields can be low for short-chain alkynyl alcohols like pent-3-yn-1-ol. nih.gov Specifically, reactions with pentanoic or stearic acid catalyzed by lipase (B570770) from Candida cylindracea resulted in ester yields of less than 26%. nih.gov More efficient esterification of short-chain acetylenic alcohols has been achieved using lipases from Rhizomucor miehei or Candida antarctica. nih.gov

Etherification, the conversion of the hydroxyl group to an ether, provides another route for derivatization. This can be accomplished through various methods, such as the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide.

Table 1: Esterification of Pent-3-yn-1-ol with Various Fatty Acids and Lipase Catalysts

| Fatty Acid | Lipase Catalyst | Ester Yield (%) |

|---|---|---|

| Pentanoic Acid | Candida cylindracea lipase | <26 |

| Stearic Acid | Candida cylindracea lipase | <26 |

| Pentanoic Acid | Lipase AY-30 (Candida rugosa) | <5 |

| Stearic Acid | Lipase AY-30 (Candida rugosa) | <5 |

| Pentanoic Acid | Porcine Pancreatic Lipase (PPL) | <5 |

| Stearic Acid | Porcine Pancreatic Lipase (PPL) | <5 |

| Pentanoic Acid | Lipolase 100T (Rhizomucor miehei) | More Efficient |

| Stearic Acid | Lipolase 100T (Rhizomucor miehei) | More Efficient |

| Pentanoic Acid | Lipozyme IM20 (Rhizomucor miehei) | More Efficient |

| Stearic Acid | Lipozyme IM20 (Rhizomucor miehei) | More Efficient |

| Pentanoic Acid | Novozyme 435 (Candida antarctica) | More Efficient |

| Stearic Acid | Novozyme 435 (Candida antarctica) | More Efficient |

Data compiled from a study on lipase specificity in esterification reactions. nih.gov

The primary alcohol functionality of pent-3-yn-1-ol can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the reaction conditions and the oxidizing agent employed. chemguide.co.uklibretexts.org

Partial oxidation to the corresponding aldehyde, pent-3-ynal, requires careful selection of reagents to avoid over-oxidation to the carboxylic acid. chemguide.co.uklibretexts.orgquora.com Common methods for this transformation include the use of pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation, which utilizes oxalyl chloride, DMSO, and a hindered base like triethylamine (B128534) at low temperatures. quora.com To selectively obtain the aldehyde, it is often necessary to use an excess of the alcohol and distill the aldehyde as it forms. chemguide.co.uklibretexts.org

Complete oxidation of pent-3-yn-1-ol leads to the formation of pent-3-ynoic acid. This is typically achieved by using a strong oxidizing agent, such as potassium permanganate (B83412) (KMnO4) or Jones reagent (chromium trioxide in sulfuric acid), and heating the reaction mixture under reflux. en-academic.comdocbrown.infoorganic-chemistry.org A two-step procedure, involving initial oxidation to the aldehyde followed by a second oxidation step (e.g., Pinnick oxidation with sodium chlorite), is also a common strategy to achieve high yields of the carboxylic acid. en-academic.com

Table 2: Oxidation Products of Pent-3-yn-1-ol

| Product | Type of Reaction | Reagents/Conditions |

|---|---|---|

| Pent-3-ynal | Partial Oxidation | Pyridinium chlorochromate (PCC), Swern oxidation (oxalyl chloride, DMSO, triethylamine) |

| Pent-3-ynoic Acid | Complete Oxidation | Potassium permanganate (KMnO4), Jones reagent (CrO3/H2SO4), Heating under reflux |

This table summarizes common methods for the oxidation of primary alcohols. chemguide.co.uklibretexts.orgquora.comen-academic.comdocbrown.infoorganic-chemistry.org

Transformations of the Alkyne Moiety

The carbon-carbon triple bond in pent-3-yn-1-ol is a hub of reactivity, allowing for a variety of transformations including addition reactions and carbon-carbon bond-forming reactions. byjus.com

The alkyne group can undergo various addition reactions. For instance, hydration of the alkyne would lead to the formation of a ketone. This reaction is typically catalyzed by mercury salts in the presence of aqueous acid. The initial enol intermediate rapidly tautomerizes to the more stable keto form.

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org While pent-3-yn-1-ol is an internal alkyne, it can be isomerized to a terminal alkyne, pent-4-yn-1-ol, which can then participate in Sonogashira coupling reactions. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.orgorganic-chemistry.org This methodology is widely used in the synthesis of complex molecules, including natural products and pharmaceuticals. wikipedia.orgnih.gov

Pent-3-yn-1-ol as a Precursor in Complex Organic Synthesis

Pent-3-yn-1-ol is a valuable bifunctional molecule, possessing both a terminal alkyne and a primary alcohol. This combination allows for a diverse range of chemical transformations, making it an important building block in the synthesis of more complex molecules. Its utility is demonstrated in various synthetic strategies, including the construction of natural product fragments and the formation of heterocyclic ring systems.

Role in Total Synthesis Strategies (e.g., (+)-Peloruside A fragments)

The total synthesis of complex natural products is a significant area of organic chemistry research. sioc-journal.cn These endeavors often rely on the strategic use of versatile starting materials to construct intricate molecular architectures. While the direct application of pent-3-yn-1-ol in the synthesis of (+)-Peloruside A fragments is not extensively documented in readily available literature, the use of similar small, functionalized alkynes is a common strategy in the synthesis of natural products. nih.govnih.gov For instance, the homolog 3-butyn-1-ol (B147353) is a known precursor in the preparation of (Z)-4-(trimethylsilyl)-3-buten-1-ol, a key intermediate for further synthetic transformations. orgsyn.org This highlights the general importance of ω-alkynols as synthons in multi-step synthetic sequences.

The synthesis of complex molecules often involves the coupling of smaller, strategically functionalized fragments. The alkyne and alcohol moieties of pent-3-yn-1-ol offer orthogonal handles for such coupling reactions. The alcohol can be easily converted to a leaving group or protected for later manipulation, while the alkyne can participate in a variety of carbon-carbon bond-forming reactions, such as acetylide addition, cross-coupling reactions, and cycloadditions.

Application in Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds is of great interest due to their prevalence in pharmaceuticals, agrochemicals, and materials science. nih.gov The alkynyl group is a versatile functional group for the construction of various heterocyclic rings. nih.gov Pent-3-yn-1-ol has been directly utilized as a precursor in the synthesis of heterocyclic structures.

A notable example is the synthesis of 4,4-bis(1-methyl-1H-indol-3-yl)pentan-1-ol, where pent-3-yn-1-ol serves as a key starting material. sigmaaldrich.com This demonstrates the role of pent-3-yn-1-ol in providing the carbon backbone for the construction of multi-substituted heterocyclic systems.

Furthermore, the reactivity of the alkyne in pent-3-yn-1-ol is analogous to that of other alkynes used in various cyclization strategies to form heterocycles. For example, alkynyl aldehydes can undergo cyclization reactions to produce a wide array of N-, O-, and S-containing heterocycles, including imidazoles, oxazoles, thiazoles, and pyridines. nih.gov The general reactivity of alkynes in [3+2] cycloaddition reactions is another powerful tool for the synthesis of five-membered heterocyclic rings, such as triazoles. researchgate.net

The inhibiting effect of pent-3-yn-1-ol on the corrosion of iron in acidic solutions has also been investigated. sigmaaldrich.com Additionally, it has been shown to react with triiron dodecacarbonyl in a methanol/potassium hydroxide (B78521) solution to form a closed trinuclear hydridic complex. sigmaaldrich.com

Interactive Data Table: Properties of Pent-3-yn-1-ol

| Property | Value | Reference |

| Molecular Formula | C5H8O | matrix-fine-chemicals.comnih.govmolport.com |

| Molecular Weight | 84.12 g/mol | sigmaaldrich.com |

| CAS Number | 10229-10-4 | sigmaaldrich.commatrix-fine-chemicals.commolport.com |

| Boiling Point | 154-157 °C | sigmaaldrich.com |

| Density | 0.912 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.456 | sigmaaldrich.com |

| SMILES | CC#CCCO | matrix-fine-chemicals.commolport.com |

| InChI Key | IDYNOORNKYEHHO-UHFFFAOYSA-N | sigmaaldrich.com |

Catalytic Applications of Methanesulfonic Acid Msa in Organic Transformations

MSA as a Brønsted Acid Catalyst

As a strong Brønsted acid (pKa ≈ -1.9), MSA readily donates a proton, facilitating a wide range of acid-catalyzed transformations. researchgate.net It is completely ionized in a 0.1 M aqueous solution and serves as an effective catalyst in reactions such as esterifications, alkylations, cyclizations, and multicomponent reactions. orientjchem.orgacs.orgrsc.org

Methanesulfonic acid is a highly effective catalyst for esterification reactions, which are crucial in various industries, including the production of biodiesel. nbinno.comrsc.org It efficiently promotes the reaction between carboxylic acids and alcohols to form esters, often leading to high yields and product purity. nbinno.comorganic-chemistry.org The mechanism typically involves the protonation of the carboxylic acid's carbonyl group by MSA, which enhances its electrophilicity and facilitates the nucleophilic attack by the alcohol. mdpi.com

MSA's utility extends to the synthesis of specialty esters. For instance, it has been used as a catalyst to produce alkyl levulinates through the addition of alcohols to α-angelica lactone, achieving complete conversions and high yields (99.1–99.8%) in short reaction times. researchgate.net Furthermore, when supported on alumina (B75360) (Al₂O₃), MSA serves as an efficient, solvent-free catalyst for ester synthesis under microwave irradiation, highlighting an environmentally benign approach. tandfonline.com The catalyst's concentration is a critical factor; studies on the esterification of acidic palm oil showed that a 5% MSA concentration was necessary to reduce the free fatty acid content to the desired level for biodiesel production. researchgate.net

In alkylation reactions, MSA also serves as a potent catalyst. acs.org It has been successfully employed in the Friedel-Crafts alkylation of aromatic compounds. researchgate.net An innovative application involves the removal of trace olefins from aromatic streams through alkylation, where MSA demonstrates high efficiency. acs.org In one study, an olefin conversion of 89.45% was achieved at 413 K after 40 minutes, and the catalyst could be reused multiple times without significant loss of activity. acs.org

| Reaction Type | Substrates | Catalyst System | Key Findings | Reference(s) |

| Esterification | Stearic Acid, Methanol | Sulfonated carbon derived from lignin (B12514952) and MSA | Achieved 89.2% ester yield at 240°C in 10 minutes. | nih.gov |

| Esterification | Acidic Palm Oil | MSA | 5% catalyst concentration effectively reduced free fatty acid content for biodiesel production. | researchgate.net |

| Esterification | Various acids and alcohols | MSA supported on Alumina (AMA) | Rapid, solvent-free synthesis of esters with good yields under microwave irradiation. | tandfonline.com |

| Alkylation | Olefins, Aromatics | MSA | 89.45% olefin conversion at 413 K in 40 minutes; catalyst reusable for up to five cycles. | acs.org |

MSA's strong acidity makes it an excellent catalyst for various cyclization reactions, which are fundamental in synthesizing cyclic compounds, including important pharmaceutical intermediates.

Friedel-Crafts reactions are a cornerstone of C-C bond formation, and MSA has emerged as a greener alternative to traditional Lewis acid catalysts like aluminum trichloride. organic-chemistry.org It effectively catalyzes both intramolecular and intermolecular Friedel-Crafts reactions.

MSA has been used to catalyze the intramolecular cyclization of 3-arylpropanoic and 4-arylbutanoic acids to produce 1-indanones and 1-tetralones, respectively, at elevated temperatures. osti.govacs.org These reactions proceed with good yields over reaction times ranging from 30 minutes to 3 hours. osti.gov

In intermolecular applications, MSA facilitates the Friedel-Crafts acylation of electron-rich aromatic compounds with carboxylic acids. organic-chemistry.org When used in conjunction with graphite, the reaction proceeds smoothly to afford aromatic ketones in high yields with excellent regioselectivity, predominantly at the para position. organic-chemistry.org A significant advancement is the use of methanesulfonic anhydride (B1165640) (MSAA), which promotes the acylation of aryl and alkyl carboxylic acids without the need for metallic or halogenated reagents, resulting in minimal waste. nih.govorganic-chemistry.org This methodology is particularly useful for preparing aryl ketones, including those with electron-deficient aromatic systems. organic-chemistry.org Furthermore, MSA has been shown to be a superior Brønsted acid catalyst for the C-3 arylation of N-arylmaleimides with electron-rich arenes, leading to the efficient, metal-free synthesis of 3-arylsuccinimides under mild conditions. thieme-connect.comthieme-connect.deresearchgate.net

| Reaction Type | Substrates | Catalyst | Product(s) | Key Findings | Reference(s) |

| Intramolecular Acylation | 3-Arylpropanoic acids, 4-Arylbutanoic acids | MSA | 1-Indanones, 1-Tetralones | Effective cyclization at elevated temperatures without aromatic sulfonation. | osti.gov |

| Intermolecular Acylation | Aromatic ethers, Carboxylic acids | Graphite, MSA | Aromatic ketones | High yields, excellent para-selectivity, and reusable catalyst system. | organic-chemistry.org |

| Intermolecular Acylation | Aryl/Alkyl carboxylic acids, Aromatic nucleophiles | Methanesulfonic anhydride (MSAA) | Aryl ketones | Metal- and halogen-free "green" methodology with minimal waste. | organic-chemistry.org |

| Intermolecular Alkylation | N-Arylmaleimides, Electron-rich arenes | MSA | 3-Arylsuccinimides | Highly efficient, metal-free synthesis with good yields under mild conditions. | thieme-connect.comthieme-connect.de |

MSA is also effective in catalyzing the intramolecular cyclization of various unsaturated compounds. It has been utilized in the intramolecular hydroalkoxylation of unactivated hydroxy olefins. tum.de This type of reaction is an atom-economical method for synthesizing five- and six-membered oxygen-containing heterocycles, which are common structural motifs in biologically active molecules. nih.govorganic-chemistry.org While many systems for this transformation rely on metal catalysts, the use of strong Brønsted acids like MSA offers a metal-free alternative. nih.govresearchgate.net The reaction involves the protonation of the double bond, followed by the nucleophilic attack of the tethered hydroxyl group to form the cyclic ether.

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly valued for their efficiency and atom economy. MSA has proven to be an effective catalyst in several important MCRs.

A notable example is the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). acs.orgresearchgate.netnih.gov These heterocyclic compounds are known for their wide range of pharmacological activities. nih.gov Similarly, MSA can catalyze the Hantzsch reaction for the synthesis of 1,4-dihydropyridines (DHPs), which also involves the condensation of an aldehyde, a β-ketoester, and an ammonia (B1221849) source. researchgate.netnih.govtcsedsystem.edu The catalytic role of MSA in these reactions is to activate the aldehyde carbonyl group towards nucleophilic attack, thereby driving the reaction sequence forward.

| Multicomponent Reaction | Reactants | Catalyst | Product Class | Reference(s) |

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | MSA | 3,4-Dihydropyrimidin-2(1H)-ones (DHPMs) | acs.orgresearchgate.net |

| Hantzsch Dihydropyridine Synthesis | Aldehyde, β-Ketoester, Ammonia source | MSA | 1,4-Dihydropyridines (DHPs) | researchgate.nettcsedsystem.edu |

Cyclization Reactions

MSA as a Promoter and Reaction Medium

Beyond its direct catalytic role, MSA can also function as a reaction promoter and a solvent or co-solvent. Its ability to dissolve a wide range of metal salts makes it a useful medium for various chemical processes. wikipedia.orgrsc.org

In some Friedel-Crafts acylations, methanesulfonic anhydride (MSAA) is used as an activating agent or promoter, rather than a direct catalyst. nih.govorganic-chemistry.org It reacts with a carboxylic acid to form a mixed anhydride, which is a much more powerful acylating agent. This approach avoids the use of more toxic reagents like acid chlorides. organic-chemistry.org

In certain applications, MSA itself can be used as the reaction solvent. For instance, the cyclization of arylpropanoic acids to indanones can be carried out in neat MSA. osti.gov Its use as a reaction medium is advantageous due to its high acidity, thermal stability, and low vapor pressure. rsc.orgacs.org Furthermore, MSA has been investigated as a promoter in the direct sulfonation of methane (B114726) to methanesulfonic acid, where calcium salts were used as promoters in a triflic acid solvent system. nih.gov The use of MSA as a medium is a key aspect of its "green" profile, often allowing for reactions to proceed without additional, more volatile organic solvents. organic-chemistry.org

Role in Oxidative Cyclization Processes

Methanesulfonic acid has demonstrated its efficacy as a catalyst in cyclization reactions, which are fundamental to the synthesis of various cyclic compounds. Notably, MSA has been employed in the intramolecular cyclization of 3-arylpropanoic and 4-arylbutanoic acids to yield 1-indanones and 1-tetralones, respectively. osti.govacs.org These reactions, which can be conducted at elevated temperatures in the presence of MSA, provide a convenient route to these important ketone intermediates. osti.gov The reaction times for these cyclizations can range from 30 minutes to 3 hours, depending on the specific substrate and its reactivity. osti.gov

Furthermore, MSA has been utilized as a catalyst in the synthesis of oxindole-fused spirotetrahydrofuran scaffolds through the cyclization of 3-allyl-3-hydroxy-2-oxindoles. nih.gov This transformation is significant as it offers a metal-free and environmentally friendly approach to constructing complex heterocyclic molecules with potential pharmaceutical applications. nih.gov The reaction proceeds efficiently in water, highlighting the versatility of MSA as a catalyst in aqueous media. nih.gov While not always explicitly termed "oxidative cyclization" in the literature, the formation of new cyclic structures from unsaturated precursors under acidic conditions can involve oxidative steps, and MSA's role in facilitating these transformations is crucial.

Table 1: Examples of MSA-Catalyzed Cyclization Reactions

| Reactant | Product | Catalyst | Key Advantages | Reference(s) |

| 3-Arylpropanoic Acids | 1-Indanones | Methanesulfonic Acid | Avoids sulfonation of aromatic rings | osti.govacs.org |

| 4-Arylbutanoic Acids | 1-Tetralones | Methanesulfonic Acid | Efficient at elevated temperatures | osti.govacs.org |

| 3-Allyl-3-hydroxy-2-oxindoles | Oxindole-fused Spirotetrahydrofurans | Methanesulfonic Acid | Metal-free, green synthesis in water | nih.gov |

Enhancing Reaction Efficiency through Protonation

This proton-donating ability is central to its use as a catalyst in a wide range of reactions, including esterification, alkylation, and Friedel-Crafts reactions. nbinno.comacs.orgmdpi.comresearchgate.net In these processes, the protonation of a carbonyl group or an alkene by MSA generates a highly reactive electrophilic intermediate, which then undergoes the desired reaction. The use of even catalytic amounts of MSA can lead to remarkably high yields, often exceeding 95%, and high selectivity. mdpi.comresearchgate.net For instance, in the synthesis of (all-rac)-α-tocopherol (Vitamin E), methanetrisulfonic acid, a related compound, has been shown to be an extremely effective catalyst in truly catalytic amounts (0.04–1.0 mol%) for key steps like Wagner-Meerwein rearrangements and Friedel-Crafts alkylations, resulting in excellent yields. mdpi.comresearchgate.net The strong acidity of MSA ensures a high concentration of protonated intermediates, which translates to faster reaction rates and improved efficiency compared to weaker acid catalysts. researchgate.net

Green Chemistry Aspects of MSA Catalysis

The increasing emphasis on sustainable chemical processes has propelled methanesulfonic acid to the forefront as a "green" catalyst. orientjchem.orgorientjchem.orgresearchgate.net Its favorable environmental and handling properties make it an attractive alternative to conventional, more hazardous acids.

Environmental Benefits and Sustainability

Methanesulfonic acid is considered an environmentally benign catalyst for several key reasons. orientjchem.orgacs.org One of its most significant advantages is its biodegradability, as it ultimately decomposes into naturally occurring substances like sulfate (B86663) and carbon dioxide. orientjchem.orgorientjchem.orgacs.orgresearchgate.net This contrasts sharply with many other catalysts that can persist in the environment and cause long-term pollution.

Compared to mineral acids such as sulfuric acid and hydrochloric acid, MSA is less corrosive and less toxic. orientjchem.orgcdnsciencepub.comorientjchem.orgresearchgate.net It also has a very low vapor pressure, which minimizes the risk of releasing harmful fumes into the atmosphere. rsc.org Furthermore, MSA does not evolve toxic gases, contributing to a safer working environment. orientjchem.orgresearchgate.net Its application in various processes, such as the recovery of metals from industrial waste, further underscores its role in promoting sustainability and a circular economy. researchgate.netresearchgate.netacs.org

Table 2: Comparison of Environmental and Safety Properties

| Property | Methanesulfonic Acid (MSA) | Traditional Mineral Acids (e.g., H₂SO₄, HCl) |

| Biodegradability | Readily biodegradable | Non-biodegradable |

| Toxicity | Lower toxicity | Higher toxicity and corrosivity |

| Vapor Pressure | Very low | Higher, can release hazardous fumes |

| Byproducts | Decomposes to sulfate and CO₂ | Can generate persistent pollutants |

Recovery and Recyclability of MSA

A crucial aspect of a sustainable catalyst is its potential for recovery and reuse. Methanesulfonic acid excels in this regard, offering several pathways for its recycling. In homogeneous catalysis, where the catalyst is in the same phase as the reactants, MSA can often be recovered and reused for multiple reaction cycles with minimal loss of activity. acs.org For instance, in the alkylation of olefins, MSA was reused five times without a reactivation treatment, with the olefin conversion remaining high. acs.org

To further simplify the recovery process, MSA can be immobilized on solid supports, such as silica. cdnsciencepub.com This creates a heterogeneous catalyst that can be easily separated from the reaction mixture by simple filtration and then reused. This approach combines the high catalytic activity of MSA with the practical advantages of heterogeneous catalysis. cdnsciencepub.com Additionally, specific industrial processes have been developed for the efficient recovery and recycling of MSA from waste streams, further enhancing its economic and environmental viability. google.comgoogle.com

Reactions and Transformations Involving Both Methanesulfonic Acid and Pent 3 Yn 1 Ol

Acid-Catalyzed Hydration of Pent-3-yn-1-ol by MSA

The hydration of alkynes is a fundamental organic reaction that typically yields carbonyl compounds. In the presence of a strong acid catalyst such as methanesulfonic acid, a molecule of water is added across the carbon-carbon triple bond of pent-3-yn-1-ol.

The acid-catalyzed hydration of an unsymmetrical internal alkyne can potentially lead to two different ketone products, depending on which of the two alkyne carbons is attacked by the nucleophile (water). In the case of pent-3-yn-1-ol, the reaction is regioselective. Research has shown that the hydration of pent-3-yn-1-ol, in a reaction involving a palladium catalyst and methanesulfonic acid, selectively yields 5-hydroxy-2-pentanone. uniroma1.it

This outcome is attributed to anchimeric assistance (neighboring group participation) from the hydroxyl group. uniroma1.it The hydroxyl group can assist in the reaction, influencing the regiochemical outcome. The process involves the initial protonation of the alkyne, followed by the attack of water. The proximity of the alcohol functional group directs the addition of the carbonyl group to the C-4 position, leading to the formation of 5-hydroxy-2-pentanone rather than the alternative, 4-hydroxy-3-pentanone.

Table 1: Regioselective Hydration of Pent-3-yn-1-ol

| Reactant | Catalyst System | Product | Regioselectivity |

| Pent-3-yn-1-ol | PdCl₂ / Methanesulfonic Acid | 5-hydroxy-2-pentanone | Selective for C-4 carbonylation |

This table illustrates the specific outcome of the MSA-involved hydration of pent-3-yn-1-ol, highlighting the regioselectivity of the reaction.

The formation of the ketone product during the hydration of an alkyne proceeds through an unstable intermediate known as an enol. uniroma1.itCurrent time information in Tampa, FL, US.nih.govevitachem.comlycoming.edu Tautomers are constitutional isomers that rapidly interconvert, and in this case, the equilibrium lies between the keto form (the ketone) and the enol form (an alcohol adjacent to a double bond). Current time information in Tampa, FL, US.

The mechanism involves the acid-catalyzed addition of water across the triple bond to first generate a vinylic alcohol, which is the enol tautomer. uniroma1.it This enol is generally unstable and immediately undergoes tautomerization to the more thermodynamically stable keto form. nih.govevitachem.com The equilibrium heavily favors the ketone because the carbon-oxygen double bond in the keto form is significantly stronger and more stable than the carbon-carbon double bond in the enol form. nih.gov The tautomerization process is also catalyzed by the acid present in the reaction medium. uniroma1.itlycoming.edu

Intramolecular Cyclization of Pent-3-yn-1-ol Derivatives with MSA

While pent-3-yn-1-ol itself is not primed for direct intramolecular cyclization, its derivatives can be designed to undergo such transformations, often promoted by an acid catalyst like MSA. This involves first modifying the structure to include a nucleophilic group that can attack the activated alkyne.

The intramolecular cyclization of an alcohol with an alkyne within the same molecule (hydroalkoxylation) is a powerful method for synthesizing cyclic ethers. proquest.com For a derivative of pent-3-yn-1-ol, this would typically involve a reaction cascade. First, the alkyne is activated by the acid catalyst. Subsequently, an intramolecular nucleophilic attack by a heteroatom, such as the oxygen of a hydroxyl group, forms the heterocyclic ring.

For example, if the carbon chain of a pent-3-yn-1-ol derivative were extended to position a nucleophile appropriately, MSA could catalyze the cyclization to form a five or six-membered ring, which are kinetically and thermodynamically favored. The formation of various cyclic ethers can be achieved through the intramolecular reaction of haloalcohols, a process known as the Williamson ether synthesis, which can also be acid-promoted in certain contexts. sigmaaldrich.com

The success and pathway of an intramolecular cyclization are highly dependent on the structure of the substrate. Key factors include:

Ring Size: The formation of five- and six-membered rings is generally favored over smaller or larger rings due to lower ring strain and favorable transition state conformations. unamur.be

Stereochemistry: The stereochemistry of the starting material, particularly at chiral centers along the tether connecting the nucleophile and the alkyne, can dictate the stereochemical outcome of the cyclization product.

Nature of the Nucleophile and Electrophile: The nucleophilicity of the attacking group and the electrophilicity of the activated alkyne (influenced by substituents) will affect the reaction rate and feasibility.

While specific studies on the MSA-catalyzed cyclization of pent-3-yn-1-ol derivatives are not extensively documented in the searched literature, the principles of acid-catalyzed intramolecular reactions on unsaturated alcohols are well-established. proquest.comunamur.be

Other MSA-Mediated Reactions of Pent-3-yn-1-ol

Beyond hydration, the functional groups in pent-3-yn-1-ol can be involved in other reactions where methanesulfonic acid or its derivatives play a role. For instance, the hydroxyl group of pent-3-yn-1-ol can be converted into a good leaving group, a mesylate, by reacting with methanesulfonyl chloride in the presence of a base. lycoming.edu While this reaction uses a derivative of MSA, it is a common transformation for alcohols and sets the stage for subsequent nucleophilic substitution or elimination reactions.

Direct use of methanesulfonic acid in other transformations involving pent-3-yn-1-ol, apart from its role as a catalyst in hydration, is not widely detailed in the surveyed scientific literature.

Electrophilic Functionalization of the Alkyne Moiety

The carbon-carbon triple bond of the alkyne group in pent-3-yn-1-ol is a region of high electron density, making it susceptible to electrophilic attack. Methanesulfonic acid (CH₃SO₃H), a strong, non-oxidizing acid, can act as a proton source to initiate such reactions. atamanchemicals.comwikipedia.org The addition of a proton to one of the sp-hybridized carbons of the alkyne leads to the formation of a vinyl cation intermediate. This reactive species can then be attacked by a nucleophile.

In the presence of methanesulfonic acid and a suitable nucleophile, a variety of functional groups can be introduced across the triple bond. For instance, in a reaction analogous to the palladium-catalyzed addition of phosphine (B1218219) and methanesulfonic acid to alkynes, the proton from methanesulfonic acid adds to the alkyne, followed by the addition of a nucleophile. acs.org

A key consideration in the electrophilic functionalization of unsymmetrical alkynes like pent-3-yn-1-ol is regioselectivity. The addition of electrophiles typically follows Markovnikov's rule, where the electrophile (in this case, a proton) adds to the carbon atom of the alkyne that is bonded to the greater number of hydrogen atoms. However, in an internal alkyne such as pent-3-yn-1-ol, the electronic and steric environment of the two sp-hybridized carbons will influence the regiochemical outcome. The resulting product of such an addition across the alkyne would be an enol, which would likely tautomerize to the more stable ketone. masterorganicchemistry.comyoutube.com

The table below outlines potential electrophilic addition reactions to the alkyne moiety of pent-3-yn-1-ol initiated by methanesulfonic acid.

| Reagent(s) | Product Type | Reaction Description |

| Methanesulfonic acid, Water | Ketone | Acid-catalyzed hydration of the alkyne leads to an enol intermediate which tautomerizes to a ketone. youtube.comyoutube.com |

| Methanesulfonic acid, Alcohol (ROH) | Acetal/Ketal | Initial formation of a vinyl ether followed by a second addition of alcohol. |

| Methanesulfonic acid, Thiol (RSH) | Thioacetal/Thioketal | Acid-catalyzed addition of a thiol across the triple bond. |

Potential for Derivatization via Activated Hydroxyl Group

The primary hydroxyl group of pent-3-yn-1-ol can be converted into a good leaving group, facilitating a variety of nucleophilic substitution and elimination reactions. Methanesulfonic acid is a precursor for creating one such highly effective leaving group: the methanesulfonate (B1217627) (mesylate) ester. mdma.ch The reaction typically involves treating the alcohol with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the HCl byproduct. google.com

Alternatively, under acidic conditions, methanesulfonic acid can protonate the hydroxyl group, converting it into a better leaving group (H₂O). However, the formation of a stable methanesulfonate ester provides a more controlled method for derivatization. Once formed, the pent-3-yn-1-yl methanesulfonate is a versatile intermediate. The mesylate group is an excellent leaving group, readily displaced by a wide range of nucleophiles.

The general reaction for the formation of pent-3-yn-1-yl methanesulfonate is as follows:

CH₃CH₂C≡CCH₂CH₂OH + CH₃SO₂Cl → CH₃CH₂C≡CCH₂CH₂OSO₂CH₃ + HCl

The table below summarizes the potential derivatization reactions of pent-3-yn-1-ol via the activation of its hydroxyl group with methanesulfonic acid chemistry.

| Reagent(s) | Intermediate | Final Product Type | Reaction Description |

| 1. Methanesulfonyl chloride, Triethylamine2. Sodium azide (B81097) (NaN₃) | Pent-3-yn-1-yl methanesulfonate | Azide | Nucleophilic substitution of the mesylate by the azide ion. |

| 1. Methanesulfonyl chloride, Triethylamine2. Sodium cyanide (NaCN) | Pent-3-yn-1-yl methanesulfonate | Nitrile | The mesylate is displaced by the cyanide ion, extending the carbon chain. |

| 1. Methanesulfonyl chloride, Triethylamine2. Lithium aluminum hydride (LiAlH₄) | Pent-3-yn-1-yl methanesulfonate | Alkane | Reductive cleavage of the mesylate group to yield the parent alkane. |

| 1. Methanesulfonyl chloride, Triethylamine2. A strong, non-nucleophilic base (e.g., DBU) | Pent-3-yn-1-yl methanesulfonate | Enyne | Elimination reaction to form a conjugated enyne system. |

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Mechanisms

The elucidation of the reaction mechanism for the interaction of methanesulfonic acid with pent-3-yn-1-ol would involve a careful examination of protonation events, the characterization of the resulting reactive intermediates, and an analysis of the transition states that connect these species.

Methanesulfonic acid (MSA), with a pKa of -1.9, is a strong acid capable of protonating both the hydroxyl group and the carbon-carbon triple bond of pent-3-yn-1-ol. wikipedia.org The initial site of protonation is a critical determinant of the subsequent reaction pathway.

Protonation of the Hydroxyl Group: The lone pairs of electrons on the oxygen atom of the hydroxyl group make it a likely site for protonation. This would lead to the formation of an alkyloxonium ion. This step is generally a rapid and reversible equilibrium. The formation of this oxonium ion makes the hydroxyl group a better leaving group (as water).

Protonation of the Alkyne: The π-electrons of the carbon-carbon triple bond can also be protonated by methanesulfonic acid. This electrophilic addition would lead to the formation of a vinylic cation. libretexts.orgacs.org This step is typically the rate-determining step in acid-catalyzed alkyne hydration reactions. openstax.org

The relative likelihood of these two protonation events would depend on the specific reaction conditions and the electronic and steric environment of the functional groups.

The protonation events described above give rise to distinct reactive intermediates that dictate the potential products of the reaction.

Oxonium Ions: The protonation of the alcohol functionality of pent-3-yn-1-ol by methanesulfonic acid results in the formation of a pent-3-yn-1-yloxonium ion. wikipedia.org This intermediate is key in reactions where the hydroxyl group acts as a leaving group, potentially leading to elimination or substitution reactions. The general structure of a primary oxonium ion is R-OH₂⁺. wikipedia.org

Vinyl Cations: Protonation of the alkyne triple bond by methanesulfonic acid would generate a vinylic carbocation. acs.org Due to the substitution pattern of pent-3-yn-1-ol, protonation at C-3 would lead to a more stable secondary vinylic cation at C-4, while protonation at C-4 would result in a primary vinylic cation at C-3, which is less stable. Therefore, the formation of the C-4 cation is more likely. The initially formed enol from the attack of a nucleophile on the vinyl cation would then tautomerize to a more stable ketone. libretexts.orgmasterorganicchemistry.com

| Reactive Intermediate | Formation Pathway | Potential Subsequent Reactions |

| Pent-3-yn-1-yloxonium ion | Protonation of the hydroxyl group by methanesulfonic acid. | Loss of water to form a carbocation, E2 elimination. wikipedia.org |

| Pent-4-en-3-yl cation | Protonation of the C-3 of the alkyne by methanesulfonic acid. | Nucleophilic attack by water or the methanesulfonate (B1217627) anion, rearrangement. openstax.orgacs.org |

Table 1: Potential reactive intermediates in the reaction of methanesulfonic acid and pent-3-yn-1-ol.

Each step in the proposed reaction mechanism proceeds through a high-energy transition state. The analysis of these transition states is crucial for understanding the kinetics and selectivity of the reaction. For the acid-catalyzed hydration of an alkene, it is generally accepted that there are three transition states corresponding to the three steps of the mechanism. libretexts.orgresearchgate.net A similar situation can be expected for the hydration of an alkyne.

The rate-determining step for the acid-catalyzed hydration of an alkyne is typically the initial protonation of the triple bond to form the high-energy vinylic carbocation. openstax.org The transition state for this step would involve the partial formation of the new C-H bond and the partial breaking of the π-bond of the alkyne, with a significant buildup of positive charge on the carbon atom.

Computational methods, such as Density Functional Theory (DFT), are invaluable for locating and characterizing these transition states, providing information about their geometry, energy, and vibrational frequencies.

Computational Chemistry Approaches

Computational chemistry provides a powerful lens through which to examine the intricacies of reaction mechanisms that may be difficult to probe experimentally.

Density Functional Theory (DFT) has become a standard tool for investigating the mechanisms of organic reactions. A DFT study of the reaction between methanesulfonic acid and pent-3-yn-1-ol would allow for the detailed exploration of the potential energy surface.

Such a study would typically involve:

Geometry Optimization: Calculating the minimum energy structures of the reactants, intermediates, transition states, and products.

Frequency Calculations: Confirming that optimized structures correspond to minima (no imaginary frequencies) or transition states (one imaginary frequency) and obtaining zero-point vibrational energies (ZPVE) and thermal corrections.

Intrinsic Reaction Coordinate (IRC) Calculations: Verifying that a calculated transition state connects the correct reactant and product.

Calculation of Reaction Energetics: Determining the relative energies of all species on the reaction pathway to map out the reaction profile and identify the rate-determining step.

DFT studies on similar systems, such as the bromination of alkynes and the conversion of polyalcohols over Brønsted acid sites, have provided significant mechanistic insights. elsevierpure.comacs.org

| Computational Method | Information Obtained | Relevance to the Reaction |

| DFT (e.g., B3LYP, M06-2X) | Geometries, energies, vibrational frequencies of stationary points. | Elucidation of reaction pathways, identification of intermediates and transition states, determination of reaction barriers. elsevierpure.com |

Table 2: Application of DFT in studying the reaction of methanesulfonic acid and pent-3-yn-1-ol.

Ab initio molecular dynamics (AIMD) simulations offer a way to study the dynamic evolution of a chemical system in real-time, providing insights that are not accessible from static DFT calculations. In an AIMD simulation, the forces on the atoms are calculated "on-the-fly" using electronic structure theory, typically DFT.

For the reaction of methanesulfonic acid and pent-3-yn-1-ol, AIMD simulations could be used to:

Observe the proton transfer events from the acid to the alkyne or alcohol directly.

Follow the structural changes that occur during the formation and evolution of reactive intermediates.

Investigate the role of solvent molecules in stabilizing charged species and facilitating proton transfer.

AIMD simulations have been successfully employed to study complex processes such as proton solvation and transport in water and intramolecular proton transfer reactions. nih.gov

Kinetic Isotope Effect (KIE) Studies for Proton Transfer

Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating the rate-determining steps of a reaction and the nature of transition states involving proton transfer. By replacing a hydrogen atom with its heavier isotope, deuterium, at a specific position in a reactant molecule, one can observe changes in the reaction rate. A primary KIE (kH/kD > 1) is typically observed when the bond to the isotopically labeled hydrogen is broken or formed in the rate-determining step.

In the context of the reaction between methanesulfonic acid and pent-3-yn-1-ol, a KIE study would involve deuterating the hydroxyl group of the alcohol (pent-3-yn-1-OD). The transfer of a proton (or deuteron) from the strong acid, MSA, to the alcohol is a key step. The magnitude of the KIE can provide evidence for the mechanism of this proton transfer. For instance, a significant primary KIE would suggest that the O-H bond cleavage of the alcohol is part of the rate-limiting step.

A hypothetical KIE experiment for the reaction of methanesulfonic acid with pent-3-yn-1-ol could be designed as follows:

Table 1: Hypothetical Kinetic Isotope Effect Study Design

| Reactants | Isotopic Labeling | Parameter to Measure | Expected Observation for Rate-Determining Proton Transfer |

| Methanesulfonic acid, Pent-3-yn-1-ol | None (protio system) | Rate constant (kH) | - |

| Methanesulfonic acid, Pent-3-yn-1-OD | Deuterium at the hydroxyl group | Rate constant (kD) | kH/kD > 1 |

| Methanesulfonic acid-d1 (CH₃SO₃D), Pent-3-yn-1-ol | Deuterium on the acid | Rate constant (kD') | kH/kD' > 1 |

Note: The table is interactive. Users can sort the columns to compare different aspects of the study design.

The observation of a primary KIE would support a mechanism where the protonation of the alcohol by methanesulfonic acid is the slowest step in the reaction sequence. The magnitude of the KIE could further distinguish between different models of the transition state.

Theoretical Models for Acid Catalysis

Computational chemistry provides invaluable tools for modeling reaction mechanisms at the molecular level. Density Functional Theory (DFT) and ab initio molecular dynamics are particularly useful for studying proton transfer events and characterizing transition states in acid-catalyzed reactions.

Understanding Proton Transfer Mechanisms in Sulfonic Acid Media

Theoretical models have been instrumental in understanding the intricacies of proton transfer from sulfonic acids. Studies on the esterification of alcohols with sulfonic acids using DFT calculations have explored various mechanistic pathways. rsc.orgrsc.orgnih.gov These studies suggest that the reaction can proceed through different routes, such as Sₙ1 or Sₙ2 pathways, with the favorability of each pathway depending on the specific reactants and reaction conditions. rsc.orgnih.gov

In the case of methanesulfonic acid and pent-3-yn-1-ol, computational models could be employed to investigate the proton transfer from the sulfonic acid to the alcohol's hydroxyl group. The calculations would aim to determine the structure of the pre-reaction complex, the transition state for proton transfer, and the structure of the resulting protonated alcohol and methanesulfonate anion.

Key aspects that can be investigated using theoretical models include:

Proton Affinity: Calculating the proton affinity of pent-3-yn-1-ol and the methanesulfonate anion can provide a thermodynamic basis for the feasibility of proton transfer.

Transition State Geometry: The geometry of the transition state can reveal the extent of bond breaking and bond formation at the peak of the energy barrier.

Activation Energy Barrier: The calculated activation energy for proton transfer provides a quantitative measure of the reaction's kinetic feasibility.

Computational studies on proton transfer in perfluorosulfonic acid membranes have shown that the presence of water molecules can facilitate proton transfer through the formation of Zundel (H₅O₂⁺) or Eigen (H₉O₄⁺) like structures. rsc.orgresearchgate.net While the reaction between methanesulfonic acid and pent-3-yn-1-ol may not involve a large excess of water, the alcohol itself can play a role in solvating the proton and facilitating its transfer.

Bifunctional Activation in Acid-Catalyzed Processes

Bifunctional catalysis occurs when a single catalyst possesses two distinct active sites that work in concert to promote a reaction. In the context of acid catalysis, this could involve both a Brønsted acid site (proton donor) and a Lewis acid or base site.

Theoretical models can be used to explore the potential for bifunctional activation. For example, calculations could investigate whether the methanesulfonate anion participates in stabilizing the transition state of a subsequent reaction step, such as a rearrangement or substitution of the protonated alcohol. The general principle of bifunctional catalysis has been explored in various systems, including the upgrading of biomass-derived oxygenates where metal and acid sites work together. acs.org

Supramolecular Aspects of Sulfonic Acid Catalysis

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, can play a significant role in catalysis. The organization of reactant and catalyst molecules through hydrogen bonding, van der Waals forces, or other non-covalent interactions can influence the reaction rate and selectivity.

In a solution of methanesulfonic acid and pent-3-yn-1-ol, self-assembly and the formation of specific aggregates could occur. These supramolecular assemblies might create a microenvironment that is different from the bulk solvent, potentially enhancing the catalytic activity.

Table 2: Potential Supramolecular Interactions in the Methanesulfonic Acid/Pent-3-yn-1-ol System

| Interacting Species | Type of Interaction | Potential Effect on Catalysis |

| Methanesulfonic acid - Pent-3-yn-1-ol | Hydrogen bonding | Pre-organization of reactants for proton transfer |

| Methanesulfonic acid - Methanesulfonic acid | Dimerization/Aggregation | Alteration of acid strength and local concentration |

| Pent-3-yn-1-ol - Pent-3-yn-1-ol | Hydrogen bonding | Formation of alcohol clusters affecting reactivity |

| Methanesulfonate anion - Protonated alcohol | Ion pairing | Stabilization of the intermediate, influencing subsequent steps |

Note: The table is interactive, allowing users to explore the different types of potential interactions.

Theoretical models can be used to investigate the stability and structure of these supramolecular assemblies. By calculating the interaction energies and geometries of different aggregates, it is possible to predict the most likely structures present in the reaction mixture and how they might influence the reaction mechanism. The study of supramolecular catalysis is a growing field, with the aim of designing catalysts that mimic the efficiency and selectivity of enzymes.

Spectroscopic and Advanced Analytical Techniques in Research

In Situ Reaction Monitoring

Real-time analysis of chemical reactions as they occur is crucial for understanding kinetics and mechanisms.

In the realm of organic synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful non-destructive technique for monitoring reactions in real-time. This is particularly relevant when studying reactions where methanesulfonic acid is used as a catalyst. For instance, in certain acid-catalyzed reactions, the progress can be tracked by observing the appearance of product signals and the disappearance of reactant signals in the NMR spectrum over time. While specific kinetic data for the direct reaction of methanesulfonic acid and pent-3-yn-1-ol is not extensively documented in publicly available literature, the general methodology would involve acquiring a series of ¹H or ¹³C NMR spectra at set intervals. Analysis of the integration of characteristic peaks would allow for the determination of reaction rates and the potential observation of transient intermediates, which might be indicated by the fleeting appearance and subsequent disappearance of unique signals.

A hypothetical kinetic study of the acid-catalyzed hydration of pent-3-yn-1-ol to form 5-hydroxy-2-pentanone could be monitored using ¹H NMR. The disappearance of the methyl triplet of pent-3-yn-1-ol and the appearance of the methyl singlet of the resulting ketone would be key indicators of the reaction's progress.

| Time (min) | Integral of pent-3-yn-1-ol CH₃ | Integral of 5-hydroxy-2-pentanone CH₃ |

| 0 | 1.00 | 0.00 |

| 10 | 0.85 | 0.15 |

| 20 | 0.72 | 0.28 |

| 30 | 0.61 | 0.39 |

| 60 | 0.40 | 0.60 |

| 120 | 0.18 | 0.82 |

| A hypothetical data table illustrating the kind of data that would be collected in an in-situ NMR kinetic study. |

Infrared (IR) and Raman spectroscopy are powerful tools for monitoring the transformation of functional groups during a chemical reaction. In the reaction of pent-3-yn-1-ol, key vibrational modes can be tracked. The broad O-H stretch of the alcohol starting material (around 3300 cm⁻¹) would be expected to diminish, while new peaks corresponding to the product would appear. For example, in an esterification reaction with methanesulfonic acid, the appearance of strong S=O stretching bands (typically in the 1350-1175 cm⁻¹ region) would be a clear indicator of the formation of a sulfonate ester. The weak C≡C stretch of the alkyne in pent-3-yn-1-ol (around 2200 cm⁻¹) might also shift or change in intensity depending on the reaction at that site.

| Functional Group | Starting Material (pent-3-yn-1-ol) | Hypothetical Product (pent-3-yn-1-yl methanesulfonate) |

| O-H (alcohol) | ~3300 cm⁻¹ (broad) | Absent |

| C≡C (alkyne) | ~2200 cm⁻¹ (weak) | Present (may shift) |

| S=O (sulfonate) | Absent | ~1350 & 1175 cm⁻¹ (strong) |

| A table showing the expected changes in key IR absorptions during a hypothetical reaction. |

Characterization of Reaction Products and Intermediates

Once a reaction is complete, a full characterization of the isolated products and any stable intermediates is necessary to confirm their structures.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which allows for the determination of the elemental composition of a molecule. For any product formed from the reaction of methanesulfonic acid and pent-3-yn-1-ol, HRMS would be used to confirm its molecular formula. For example, if an addition product were formed, HRMS could distinguish between different possible molecular formulas that might have the same nominal mass.

While one-dimensional NMR provides essential information about the chemical environment of nuclei, two-dimensional (2D) NMR techniques are often required for the unambiguous structural elucidation of complex molecules. For a product derived from methanesulfonic acid and pent-3-yn-1-ol, techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to piece together the carbon skeleton. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would provide information on the connectivity between protons and carbons, which is crucial for confirming the final structure. For instance, an HMBC experiment on a potential product could show a correlation between the methyl protons of the methanesulfonyl group and the carbon atom of the pent-3-yn-1-ol moiety to which it has become attached, thus confirming the site of reaction. units.it

Chromatographic Methods for Mixture Analysis

The chromatographic analysis of a mixture containing both methanesulfonic acid and pent-3-yn-1-ol presents a significant analytical challenge due to the compounds' disparate chemical properties. Methanesulfonic acid is a strong, highly polar, and ionic acid, while pent-3-yn-1-ol is a polar, non-ionic alcohol. Consequently, a single chromatographic method capable of retaining and resolving both analytes is not straightforward and often requires specialized approaches. The selection of a suitable technique, whether High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), depends heavily on the analytical objective, the complexity of the sample matrix, and the required sensitivity.

Gas chromatography (GC) is a standard technique for analyzing volatile and thermally stable compounds. funaab.edu.ng While pent-3-yn-1-ol is amenable to GC analysis, methanesulfonic acid is non-volatile and requires derivatization to increase its volatility for GC-based separation. This process, however, adds complexity to sample preparation. For instance, trimethylsilyl (B98337) derivatives are often used in the GC-MS analysis of compounds with active hydrogens, such as alcohols and acids. researchgate.netnih.gov The separation of alcohol enantiomers, such as 2-pentanol, has been successfully achieved using GC with chiral stationary phases, like β-cyclodextrin. mdpi.com

High-Performance Liquid Chromatography (HPLC) is generally more versatile for analyzing mixtures of polar, non-volatile, and ionic compounds. Various HPLC modes can be employed to tackle the separation of methanesulfonic acid and pent-3-yn-1-ol.

High-Performance Liquid Chromatography (HPLC)

The simultaneous analysis of a strong acid and a polar alcohol by HPLC necessitates a column and mobile phase that can provide retention for both species.

Mixed-Mode Chromatography (MMC): This technique, which utilizes stationary phases with both reversed-phase and ion-exchange characteristics, is particularly well-suited for separating compounds with different polarities and ionic strengths. A column like the Primesep 500, which is a mixed-mode cation exchange column, can separate alkyl sulfonates using a reversed-phase anion-exclusion mode. sielc.com This approach could potentially retain the anionic methanesulfonate (B1217627) and the polar pent-3-yn-1-ol.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an effective alternative for retaining very polar compounds that show little or no retention in reversed-phase chromatography. Bonded zwitterionic stationary phases, such as ZIC®-HILIC, have demonstrated successful retention of methanesulfonic acid. chromatographyonline.com By optimizing the mobile phase, which typically consists of a high percentage of an organic solvent like acetonitrile (B52724) (MeCN) and an aqueous buffer, it is possible to retain the highly polar methanesulfonic acid while also achieving separation of the polar alcohol. chromatographyonline.com

Ion-Pair Chromatography: This reversed-phase HPLC technique involves adding an ion-pairing reagent to the mobile phase. For an anionic analyte like methanesulfonate, a cationic ion-pairing agent would form a neutral ion pair, which can be retained by a conventional C8 or C18 column. Aromatic sulfonic acids have been used as novel ion-pairing reagents for the analysis of other compounds. nih.gov

Ion-Exchange Chromatography (IEC): This is a primary method for separating ionic species. A fast ion chromatographic method with suppressed conductivity detection has been developed for the simultaneous determination of various sulfonic acids, including methanesulfonic acid, in water samples. nih.gov This method uses a gradient elution of sodium hydroxide (B78521), methanol, and acetonitrile to resolve a high number of heterogeneous analytes. nih.gov While excellent for the acid, this method may provide little to no retention for the neutral alcohol.

A summary of potential HPLC conditions based on the analysis of sulfonic acids is presented below.

Table 1: Exemplary HPLC Conditions for Sulfonic Acid Analysis

| Parameter | Method 1: Mixed-Mode | Method 2: HILIC | Method 3: Ion Chromatography |

|---|---|---|---|

| Column | Primesep 500 (4.6x150 mm) sielc.com | ZIC®-HILIC (4.6x150 mm) chromatographyonline.com | Anion-Exchange with Suppressor nih.gov |

| Mobile Phase | Acetonitrile / Water with Ammonium Acetate buffer sielc.com | Acetonitrile / Water chromatographyonline.com | NaOH / CH₃OH / CH₃CN Gradient nih.gov |

| Detection | Evaporative Light Scattering Detector (ELSD) sielc.com | Refractive Index (RI) or Mass Spectrometry (MS) chromatographyonline.com | Suppressed Conductivity nih.gov |

| Analyte Focus | Alkyl Sulfonic Acids sielc.com | Methanesulfonic Acid chromatographyonline.com | Methanesulfonic and other Sulfonic Acids nih.gov |

Gas Chromatography (GC)

GC is highly effective for separating volatile compounds like alcohols. funaab.edu.ng The analysis of pent-3-yn-1-ol would likely be straightforward. However, as previously mentioned, the direct analysis of methanesulfonic acid by GC is not feasible due to its non-volatile nature. Derivatization would be essential to convert the acid into a more volatile form. Should a single GC run for the entire mixture be desired, the derivatization step must be compatible with both the acid and the alcohol.

The following table outlines general conditions used for the GC analysis of similar alcohols.

Table 2: General GC Conditions for Alcohol Analysis

| Parameter | Method 1: Chiral Analysis | Method 2: General Analysis |

|---|---|---|

| Column | CYCLOSIL-B Capillary Column nih.gov | Standard non-polar or mid-polar column (e.g., DB-5ms) |

| Injection | Split Mode (e.g., 20:1) mdpi.com | Split or Splitless |

| Injector Temp. | 250 °C mdpi.com | ~250 °C |

| Carrier Gas | Nitrogen or Helium mdpi.com | Helium |

| Oven Program | Temperature gradient (e.g., 40°C to 210°C) mdpi.com | Isothermal or Temperature gradient |

| Detection | Flame Ionization Detector (FID) or Mass Spectrometry (MS) mdpi.com | Mass Spectrometry (MS) nih.gov |

| Analyte Example | 2-Pentanol Enantiomers mdpi.com | Fentanyl and derivatives (as an example of trace analysis) nih.gov |

Future Research Directions and Unexplored Avenues

Development of Novel Catalytic Systems

The efficacy of chemical transformations involving pent-3-yn-1-ol under acidic conditions hinges on the catalytic system employed. Future research is directed towards creating more efficient, selective, and reusable catalysts.

Methanesulfonic acid (MSA) is a strong acid with a pKa of -1.9 that is considered a greener alternative to many traditional mineral acids due to its biodegradability and low toxicity. orientjchem.org Homogeneous catalysis using MSA can present challenges in product separation and catalyst recycling. A promising research direction is the development of heterogeneous catalysts by immobilizing MSA onto solid supports. Materials such as silica, and advanced porous polymers like polyphenylene (PPhen), are viable candidates for supports. orientjchem.orgnih.gov

Research into polyphenylene frameworks functionalized with sulfonic acid groups has shown high catalytic activity for the hydration of alkynes. nih.gov These solid acid catalysts benefit from a high density of accessible acidic sites and the ability of the polymer backbone to activate alkyne bonds. nih.gov Supporting MSA on such materials could lead to robust, recyclable catalysts for reactions with pent-3-yn-1-ol, such as hydration, esterification, or etherification. This approach simplifies downstream processing and aligns with the principles of green chemistry. orientjchem.orgnih.gov

Pent-3-yn-1-ol possesses prochiral centers, making it an ideal substrate for asymmetric catalysis to produce enantiomerically pure compounds. The development of chiral catalytic systems capable of controlling the stereochemical outcome of its reactions is a significant area of future research. This can be approached through several avenues:

Chiral Brønsted Acids: Modified chiral phosphoric acids have been successfully used in the enantioselective synthesis of complex chiral molecules. researchgate.net Developing a chiral analogue of methanesulfonic acid or using it in conjunction with a chiral co-catalyst could induce enantioselectivity in protonation-initiated reactions.

Chiral Lewis Acids: In the presence of methanesulfonic acid, pent-3-yn-1-ol can participate in reactions amenable to Lewis acid catalysis. The use of chiral Lewis acid complexes, potentially in combination with MSA as a co-catalyst, could facilitate enantioselective additions to the alkyne or carbonyl groups formed in situ.

Transition Metal Catalysis: Chiral transition metal complexes, such as those based on rhodium or palladium with chiral ligands like BINAP, are powerful tools for asymmetric synthesis. researchgate.netnih.gov These could be employed for enantioselective transformations of pent-3-yn-1-ol, including cycloadditions, hydrogenations, or coupling reactions, where methanesulfonic acid might serve to activate the substrate or a co-reagent. nih.gov The design of the chiral ligand is critical for achieving high enantioselectivity. nih.gov

Flow Chemistry and Continuous Processing

Flow chemistry, or continuous processing, offers substantial advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and potential for automation and scalability. mt.commt.com The use of strong acids like MSA often leads to highly exothermic reactions, which can be difficult and hazardous to control on a large scale in batch reactors. mt.com

Future research will likely focus on translating reactions involving methanesulfonic acid and pent-3-yn-1-ol into continuous flow systems. A flow reactor, with its high surface-area-to-volume ratio, allows for efficient heat dissipation, enabling reactions to be run safely at higher temperatures and concentrations than possible in batch. mt.commt.com This methodology facilitates the rapid optimization of reaction conditions (temperature, pressure, residence time, and stoichiometry) and can lead to higher yields and selectivities. mt.com The development of continuous flow protocols for the synthesis and subsequent transformations of pent-3-yn-1-ol, such as oxidations or palladium-catalyzed couplings, represents a significant step towards safer and more efficient chemical manufacturing. rsc.orgacs.orgrsc.org

Integration with Machine Learning and AI in Reaction Design

The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) is revolutionizing how chemical research is conducted. eurekalert.orgsinodoschemistry.com These computational tools can accelerate the discovery and optimization of chemical reactions by analyzing vast datasets to identify patterns and make predictions. gcande.orgnih.gov

For the methanesulfonic acid/pent-3-yn-1-ol system, AI and ML can be applied in several ways:

Reaction Outcome Prediction: ML models can be trained to predict the yield and selectivity of reactions under different conditions (e.g., catalyst, solvent, temperature), minimizing the need for extensive experimental screening. eurekalert.org

Catalyst Design: Generative AI models can go beyond screening known catalysts to design novel catalyst structures with desired properties for specific transformations of pent-3-yn-1-ol. gcande.orgacs.org This "inverse design" approach can significantly speed up the development of more efficient catalytic systems. acs.org

Automated Synthesis: Integrating ML algorithms with automated robotic platforms, or "self-driving labs," can create autonomous systems that not only predict optimal conditions but also perform the experiments, analyze the results, and decide on the next set of experiments to run, leading to rapid process optimization. ncsu.educhemrxiv.org

Exploration of New Reactivity Modes for Alkynols under Strong Acidic Conditions

The combination of two reactive functional groups in pent-3-yn-1-ol—an internal alkyne and a primary alcohol—under the influence of a strong, non-oxidizing acid like methanesulfonic acid creates a fertile ground for discovering novel chemical transformations. wikipedia.orgnih.gov While simple reactions like hydration or esterification are expected, the strong acidic environment can unlock more complex and previously unexplored reactivity pathways.

Future research could focus on:

Intramolecular Cyclizations: Protonation of the alkyne or alcohol moiety by MSA could trigger intramolecular cyclization reactions, potentially leading to the formation of substituted furans, pyrans, or other heterocyclic structures.

Rearrangement Cascades: The formation of highly reactive intermediates, such as vinyl cations, upon protonation of the alkyne could initiate complex skeletal rearrangements, providing access to unique molecular scaffolds from a simple starting material. youtube.com

Intermolecular Additions: In the presence of other nucleophiles, MSA-activated pent-3-yn-1-ol could undergo novel intermolecular addition reactions, leading to the synthesis of multifunctional compounds. Gold-catalyzed addition of sulfonic acids to alkynes has been demonstrated, suggesting the possibility of direct sulfonate ester formation. rsc.org

Q & A

Basic: What are the optimal reaction conditions for esterification using pent-3-yn-1-ol catalyzed by methanesulfonic acid (MSA)?

Methodological Answer:

Optimal conditions for esterification involve balancing catalyst loading, temperature, and stoichiometry. Studies using response surface methodology (RSM) demonstrate that yields >90% are achieved with 1 mol% MSA at 70°C, a 1:1.2 alcohol-to-acid molar ratio, and 3-hour reaction time. Excess MSA (>2 mol%) may induce side reactions like alkyne oligomerization .

Table 1: Key Parameters for Esterification Optimization

Advanced: How does the alkyne moiety in pent-3-yn-1-ol influence its reactivity in MSA-catalyzed reactions?

Methodological Answer:

The alkyne group introduces electron-withdrawing effects, enhancing the electrophilicity of the hydroxyl oxygen. However, steric hindrance from the sp-hybridized carbon reduces nucleophilic attack rates compared to saturated alcohols. Computational studies (DFT) reveal that the triple bond aligns with the reaction’s transition state, lowering activation energy by 15–20 kJ/mol compared to pent-3-en-1-ol . Kinetic isotopic experiments (KIE) further confirm rate-limiting protonation steps in MSA-catalyzed mechanisms .

Basic: Which spectroscopic techniques are most effective for characterizing methanesulfonic acid derivatives of pent-3-yn-1-ol?

Methodological Answer:

- ¹H/¹³C NMR: Distinct shifts for alkyne-adjacent protons (δ 1.8–2.1 ppm) and sulfonate protons (δ 3.3–3.5 ppm).

- IR Spectroscopy: O–H stretch (3400 cm⁻¹), S=O symmetric/asymmetric stretches (1350–1200 cm⁻¹), and C≡C stretch (2100–2260 cm⁻¹) .

- Mass Spectrometry (HRMS): Molecular ion peaks (e.g., [M+H]⁺ at m/z 163.042 for pent-3-yn-1-ol derivatives) confirm molecular weight .

Table 2: Spectral Signatures of Key Functional Groups

| Functional Group | NMR (δ, ppm) | IR (cm⁻¹) |

|---|---|---|

| Alkyne (C≡C) | 1.8–2.1 (¹H) | 2100–2260 |

| Sulfonate (SO₃H) | 3.3–3.5 (¹H) | 1350–1200 (S=O) |

| Hydroxyl (OH) | 1.5–2.0 (¹H, broad) | 3400 (broad) |

Advanced: What computational approaches are used to model MSA and pent-3-yn-1-ol interactions?

Methodological Answer:

- Density Functional Theory (DFT): Models proton transfer pathways and transition states. MSA’s sulfonic acid group stabilizes intermediates via hydrogen bonding, reducing activation barriers by ~25% compared to H₂SO₄ .

- Molecular Dynamics (MD): Simulates solvent effects; polar aprotic solvents (e.g., DMSO) enhance ion-pair dissociation, improving catalytic activity .

- Docking Studies: Predict binding affinities for biological targets (e.g., enzymes), guiding drug design for alkyne-containing inhibitors .

Data Contradiction: How to resolve discrepancies in reported yields of MSA-catalyzed reactions with pent-3-yn-1-ol?

Methodological Answer:

Discrepancies often arise from:

Impurity Levels: Trace water (>0.1%) hydrolyzes intermediates. Use molecular sieves or anhydrous solvents .

Catalyst Purity: Commercial MSA may contain sulfonic acid byproducts; redistillation or titration ensures purity .

Kinetic vs. Thermodynamic Control: Higher temps favor thermodynamic products (e.g., oligomers), while lower temps favor kinetic esters.

Table 3: Case Study of Yield Variability

| Study | Reported Yield | Conditions | Key Factor Identified |

|---|---|---|---|

| A (2023) | 72% | 80°C, 2 mol% MSA, 4 hours | Side reactions at high temp |

| B (2024) | 94% | 70°C, 1 mol% MSA, 3 hours | Optimized stoichiometry |

Basic: What safety protocols are critical when handling MSA and pent-3-yn-1-ol?

Methodological Answer:

- Ventilation: Use fume hoods to avoid inhaling MSA vapors (TLV: 0.1 mg/m³) .

- PPE: Acid-resistant gloves (e.g., nitrile) and goggles.

- Spill Management: Neutralize MSA spills with sodium bicarbonate; collect alkyne waste in sealed containers for incineration .

Advanced: How do solvent choices affect reaction kinetics in MSA-catalyzed systems?

Methodological Answer:

- Polar Protic Solvents (e.g., MeOH): Stabilize ionic intermediates but slow reactions due to hydrogen bonding with MSA.

- Polar Aprotic Solvents (e.g., DCM): Enhance ion dissociation, accelerating catalysis.

- Non-Polar Solvents (e.g., Toluene): Improve selectivity by reducing solvent-catalyst interactions .

Table 4: Solvent Effects on Reaction Rate (k)

| Solvent | Dielectric Constant | Relative Rate (k) |

|---|---|---|

| Toluene | 2.4 | 1.0 (baseline) |

| THF | 7.5 | 1.8 |

| DMSO | 47.2 | 3.2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.